1-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features multiple pharmacophores, including a piperazine ring and a thiazole moiety, which are often associated with biological activity. The compound's structure suggests possible interactions with various biological targets, making it a subject of interest in drug discovery.
This compound belongs to the class of organic compounds known as ureas, which are characterized by the presence of the functional group -NH2CO-. It also incorporates a thiazole ring, making it part of heterocyclic compounds. The presence of fluorine in the structure classifies it further into fluorinated organic compounds.
The synthesis of 1-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea typically involves multi-step reactions. A common approach includes:
Technical details such as reaction conditions (temperature, solvent choice) and purification methods (chromatography) are crucial for achieving high yields and purity levels .
The molecular formula for this compound is C23H26FN5O3S, indicating a complex structure with multiple functional groups. The key structural components include:
The InChI key for this compound is IRYFCWPNDIUQOW-UHFFFAOYSA-N
, which provides a unique identifier for database searches. The compound's molecular weight is approximately 445.55 g/mol .
The compound can participate in various chemical reactions typical for ureas and heterocycles:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study .
The proposed mechanism of action for this compound involves interaction with specific biological targets, potentially influencing signal transduction pathways or receptor activities. For instance, compounds containing piperazine and thiazole moieties have been shown to exhibit activity against various receptors and enzymes involved in neurotransmission and inflammation .
Data from pharmacological studies indicate that these compounds may modulate serotonin receptors or inhibit specific phosphatases, thereby impacting cellular signaling processes.
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are necessary to confirm the identity and purity of synthesized batches.
This compound has potential applications in several scientific fields:
Tumor heterogeneity and adaptive resistance mechanisms necessitate anticancer agents capable of simultaneous modulation of multiple oncogenic pathways. Hybrid pharmacophore design integrates structurally distinct bioactive motifs into single chemical entities, enabling concurrent engagement of complementary targets. This strategy overcomes limitations of monotherapeutic agents, including reduced efficacy, narrow therapeutic windows, and emergent drug resistance [1] [3]. The compound 1-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea exemplifies this approach, merging a fluorophenyl-piperazine moiety (kinase modulation domain) with a urea-thiazole scaffold (apoptosis induction domain) within a unified structure [6] [8].
Table 1: Key Components of Hybrid Pharmacophores in Anticancer Agents
Pharmacophore Component | Biological Target/Function | Rationale for Hybridization |
---|---|---|
4-(4-Fluorophenyl)piperazine | Serotonin/Dopamine Receptors, Kinases | Modulates signal transduction pathways |
Urea Linkage | Hydrogen bonding with biomolecular targets | Enhances target affinity and solubility |
Thiazole Ring | Tubulin polymerization, metabolic enzymes | Disrupts cell division and energy metabolism |
2-Methoxyphenyl Group | Steric stabilization, membrane interaction | Optimizes pharmacokinetic properties |
Preclinical evidence demonstrates that such hybrids exhibit synergistic cytotoxicity superior to equimolar combinations of individual pharmacophores. For instance, 1,4-dihydropyridine-nitrogen mustard hybrids reduced tumor proliferation by 65-89% across lung, colon, and glioblastoma cell lines—significantly exceeding chlorambucil monotherapy efficacy [1]. Molecular profiling studies reveal that 30.9% of resistant tumors harbor targetable drivers (e.g., EGFR, ALK, BRAF), with 25.1% exhibiting bypass resistance mechanisms—scenarios ideally addressed by multi-targeted agents [5].
The urea-thiazole core serves as a versatile bioisostere capable of diverse molecular interactions. Quantum mechanical analyses reveal that the urea carbonyl (C=O) and N-H groups form bifurcated hydrogen bonds with:
Conformational studies indicate that the thiazole’s sulfur atom enhances membrane permeability through hydrophobic interactions, while the urea linker promotes aqueous solubility—optimizing bioavailability. Derivatives with electron-withdrawing groups (e.g., nitro, chloro) at the 4-position of the phenylurea moiety exhibit enhanced tubulin polymerization inhibition (IC₅₀: 0.16 ± 0.01 μM vs. colchicine’s 0.19 ± 0.01 μM) by stabilizing the colchicine-binding site’s T7 loop conformation [7].
Table 2: Biological Activities of Urea-Thiazole Hybrids
Structural Modification | Target Engagement | Biological Effect |
---|---|---|
4-Nitrophenylurea substitution | Tubulin β-chain, DHFR | Microtubule destabilization (IC₅₀: 11.84 μM) |
2-Methoxyphenylurea (core compound) | 5-HT₁A receptor, VEGFR2 | Antiangiogenic, pro-apoptotic |
Triazole-linked benzothiazole | Sterol 14α-demethylase | Antifungal (MIC: 0.25–2.0 μg/mL) |
Piperazine-acetyl spacer | DNA minor groove intercalation | DNA alkylation, cell cycle arrest |
Incorporating the 1,2,4-triazole-3-thiol extension further broadens activity spectra against multidrug-resistant pathogens (MIC: 0.25–2.0 μg/mL against Candida albicans) through coordination with fungal cytochrome P450 heme iron [6]. This multimodal engagement enables single molecules to concurrently disrupt tumor proliferation (via kinase inhibition), induce apoptosis (via tubulin disruption), and overcome microenvironmental resistance—validated in 41.9% of patient-derived xenograft (PDX) models retaining parental tumor pharmacology [5].
The development of urea-thiazole hybrids reflects iterative optimization of early dual-mechanism prototypes:
Molecular docking confirms evolutionary gains: The 4-fluorophenyl group engages VEGFR2’s hinge region (binding energy: −9.07 kcal/mol), while the 2-methoxyphenylurea occupies a hydrophobic subpocket analogous to sorafenib’s trifluoromethylphenyl domain. This reconfiguration improves ligand efficiency by 1.3-fold relative to first-generation hybrids [7] [8]. Current clinical validation employs PDX models with WES/RNA-seq confirmation—39.9% of MATCH-R trial biopsies successfully recapitulated resistance mechanisms, enabling tailored therapeutic testing [5].
Table 3: Key Compounds in Urea-Thiazole Hybrid Evolution
Compound Class | Prototype Structure | Target Profile | Limitations Addressed |
---|---|---|---|
Sorafenib-PAC-1 hybrids | Sorafenib linked via amide to PAC-1 core | VEGFR2, PDGFR, procaspase-3 | Metabolic instability, off-target effects |
DHP-Mustard hybrids (e.g., 4a) | 1,4-DHP fused to nitrogen mustard | DNA alkylation, calcium channels | Tumor selectivity, steric hindrance |
Fluorophenyl-piperazine-urea-thiazole | Subject compound with ethylketone linker | 5-HT₁A, VEGFR2, tubulin | Pharmacokinetics, resistance |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3